![molecular formula C21H28N2O3 B14960762 2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PIPERIDIN-1-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a quinoline moiety, and a dioxino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-1-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including alkylation, cyclization, and functional group transformations to introduce the piperidine and dioxino groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(PIPERIDIN-1-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-(PIPERIDIN-1-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(PIPERIDIN-1-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Quinoline derivatives: Compounds with quinoline moieties but different functional groups.
Dioxino compounds: Molecules containing dioxino groups with varying structures.
Uniqueness
2-(PIPERIDIN-1-YL)-1-{7,7,9-TRIMETHYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL}ETHAN-1-ONE is unique due to its specific combination of piperidine, quinoline, and dioxino groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H28N2O3 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-piperidin-1-yl-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone |
InChI |
InChI=1S/C21H28N2O3/c1-15-13-21(2,3)23(20(24)14-22-7-5-4-6-8-22)17-12-19-18(11-16(15)17)25-9-10-26-19/h11-13H,4-10,14H2,1-3H3 |
InChI-Schlüssel |
XXFUHLUQSDBDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCCCC4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


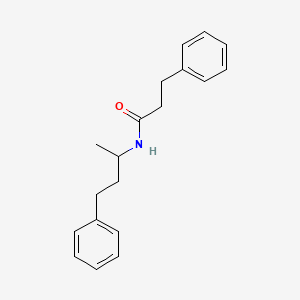
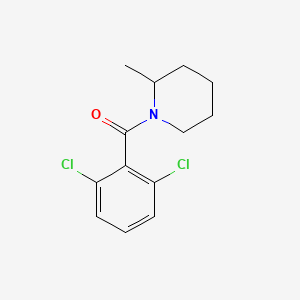
![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
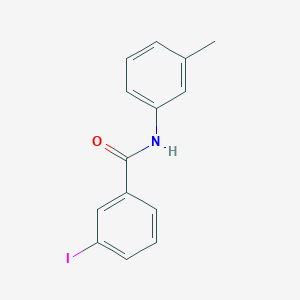
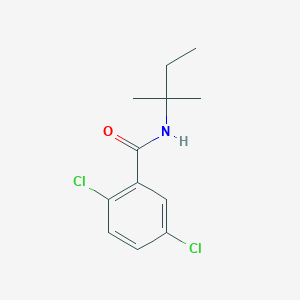
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
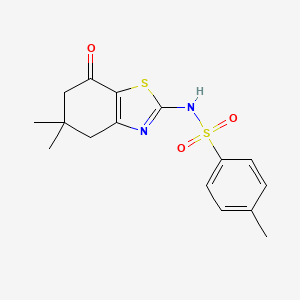
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B14960744.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)
